molecular formula C6H14N2O2S B1665996 Aminopropylcysteine CAS No. 51785-96-7

Aminopropylcysteine

Cat. No. B1665996
CAS RN: 51785-96-7
M. Wt: 178.26 g/mol
InChI Key: KLGFHUHSBPGOAU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminopropylcysteine is an amino acid standard.

Scientific Research Applications

Oxidative Deamination

S-aminopropylcysteine, when oxidized by snake venom L-amino acid oxidase, forms ketoderivatives. Notably, the ketoderivative of S-aminopropylcysteine cyclizes to form a seven-membered ring (ketimine), displaying unique absorption characteristics. This process highlights its potential in biochemical studies involving oxidative reactions and enzyme activities (Serao et al., 1991).

Aminopropyltransferase Inhibition

Aminopropyltransferases, which are crucial for forming polyamines in cells, can be inhibited by derivatives of aminopropylcysteine. This inhibition is significant for studying cellular processes involving polyamines, with potential implications in cancer research and enzymology (Šečkutė et al., 2011).

Amino Acid Analysis

3-Bromopropylamine, a derivative of aminopropylcysteine, is used for quantitative analysis of cysteine residues in proteins. This application is crucial in protein chemistry, allowing for precise determination of cysteine content in various biological samples (Hale et al., 1994).

Amino Acid Transport Systems

Aminopropylcysteine demonstrates interaction with cellular transport systems, affecting the transportation of other amino acids. This property can be leveraged in studies related to cellular transport mechanisms and amino acid metabolism (Cini et al., 1987).

Selenoprotein Synthesis and Function

In the realm of selenoprotein research, aminopropylcysteine plays a role in understanding the synthesis and function of these proteins. This area is particularly relevant in studies exploring the biological importance of selenium and its incorporation into proteins (Liu et al., 2018).

Selenium Utilization in Organisms

The study of selenium utilization in organisms, including the role of selenocysteine, benefits from understanding aminopropylcysteine's behavior and interactions. This research is pivotal in unraveling the evolutionary and functional aspects of selenium in biology (Romero et al., 2005).

properties

CAS RN

51785-96-7

Product Name

Aminopropylcysteine

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

(2R)-2-amino-3-(3-aminopropylsulfanyl)propanoic acid

InChI

InChI=1S/C6H14N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1

InChI Key

KLGFHUHSBPGOAU-YFKPBYRVSA-N

Isomeric SMILES

C(CN)CSC[C@@H](C(=O)O)N

SMILES

C(CN)CSCC(C(=O)O)N

Canonical SMILES

C(CN)CSCC(C(=O)O)N

Appearance

Solid powder

Other CAS RN

51785-96-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-thiahomolysine
aminopropylcysteine
S-(3-aminopropyl)cysteine
S-aminopropylcysteine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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